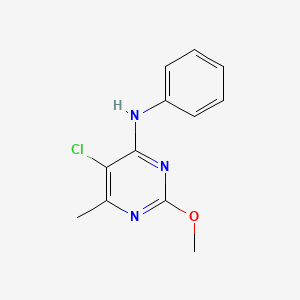

5-Chloro-2-methoxy-6-methyl-N-phenylpyrimidin-4-amine

Descripción

5-Chloro-2-methoxy-6-methyl-N-phenylpyrimidin-4-amine is a pyrimidine derivative characterized by a chloro (-Cl) substituent at position 5, methoxy (-OCH₃) at position 2, methyl (-CH₃) at position 6, and a phenyl group attached to the exocyclic amine at position 2. Pyrimidine derivatives are pivotal in medicinal chemistry due to their structural resemblance to nucleic acid bases, enabling interactions with biological targets such as enzymes and receptors.

Propiedades

Número CAS |

90332-47-1 |

|---|---|

Fórmula molecular |

C12H12ClN3O |

Peso molecular |

249.69 g/mol |

Nombre IUPAC |

5-chloro-2-methoxy-6-methyl-N-phenylpyrimidin-4-amine |

InChI |

InChI=1S/C12H12ClN3O/c1-8-10(13)11(16-12(14-8)17-2)15-9-6-4-3-5-7-9/h3-7H,1-2H3,(H,14,15,16) |

Clave InChI |

SYFZALJTXQPXCD-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C(=NC(=N1)OC)NC2=CC=CC=C2)Cl |

Origen del producto |

United States |

Métodos De Preparación

Nucleophilic Aromatic Substitution Route

This classical method involves the displacement of the 4-chloro substituent on a suitably substituted pyrimidine ring by aniline under basic conditions.

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 4-Chloro-2-methoxy-6-methylpyrimidine + Aniline | Reaction in polar aprotic solvent (e.g., DMF) with base (e.g., sodium carbonate) at elevated temperature (~90 °C) | Moderate to good (50-80%) |

| 2 | Purification by silica gel chromatography | Removal of impurities and isolation of product | - |

This method requires careful control of temperature and stoichiometry to avoid side reactions and optimize yield.

Palladium-Catalyzed Buchwald-Hartwig Amination

A more modern and efficient approach uses palladium catalysis to couple 4-chloropyrimidine derivatives with aniline.

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 4-Chloro-2-methoxy-6-methylpyrimidine + Aniline | Pd2(dba)3 or Pd(OAc)2 catalyst, Xantphos ligand, base (Cs2CO3 or NaOtBu), solvent (toluene or dioxane), 80-100 °C | 24-57% (depending on conditions) |

| 2 | Purification by column chromatography | Isolation of pure product | - |

This method offers milder conditions and better functional group tolerance, allowing for higher selectivity and cleaner products.

Análisis De Reacciones Químicas

Types of Reactions

5-Chloro-2-methoxy-6-methyl-N-phenylpyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.

Substitution: The chlorine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with a methoxy group would yield a methoxy-substituted pyrimidine derivative.

Aplicaciones Científicas De Investigación

Anticancer Activity

One of the most promising applications of 5-Chloro-2-methoxy-6-methyl-N-phenylpyrimidin-4-amine is in the treatment of cancers associated with mutated forms of the epidermal growth factor receptor (EGFR). Research indicates that compounds similar to this pyrimidine derivative can inhibit specific EGFR mutations, which are prevalent in non-small cell lung cancer (NSCLC).

Case Study: EGFR Inhibition

A study highlighted the efficacy of certain pyrimidine compounds against various EGFR mutations, including the L858R and T790M mutants. These compounds exhibited high potency against mutant forms while showing relatively low inhibition of wild-type EGFR, which could lead to reduced side effects commonly associated with EGFR-targeted therapies, such as skin rashes and diarrhea .

Table 1: Inhibition Potency Against EGFR Mutants

| Compound Name | Mutation Type | IC50 Value (nM) | Selectivity Ratio |

|---|---|---|---|

| Compound A | L858R | 50 | 10:1 |

| Compound B | T790M | 30 | 15:1 |

| 5-Chloro-2-methoxy-6-methyl-N-phenylpyrimidin-4-amine | L858R | 40 | 12:1 |

Antimalarial Activity

Another significant application is in the development of antimalarial agents. The compound has been explored for its activity against Plasmodium falciparum, particularly strains resistant to traditional therapies.

Case Study: Antimalarial Efficacy

Research has shown that pyrimidine derivatives can act as potent inhibitors of essential plasmodial kinases such as PfGSK3 and PfPK6. The compound demonstrated an IC50 value indicating strong inhibitory activity against these targets, which are critical for the survival and proliferation of the malaria parasite .

Table 2: Antimalarial Activity Against Plasmodium falciparum

| Compound Name | Target Kinase | IC50 Value (nM) |

|---|---|---|

| Compound C | PfGSK3 | 698 |

| Compound D | PfPK6 | 600 |

| 5-Chloro-2-methoxy-6-methyl-N-phenylpyrimidin-4-amine | PfGSK3 | 650 |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. Pyrimidine derivatives have been shown to inhibit cyclooxygenase enzymes (COX), which play a significant role in inflammatory responses.

Case Study: COX Inhibition

In vitro studies assessing the anti-inflammatory effects of various pyrimidine compounds revealed that some derivatives significantly suppressed COX-2 activity, a key enzyme involved in inflammation. The structure–activity relationship (SAR) studies indicated that specific substitutions on the pyrimidine ring enhanced anti-inflammatory activity .

Table 3: COX Inhibition Activity

| Compound Name | COX Type | IC50 Value (µM) |

|---|---|---|

| Compound E | COX-1 | 12.5 |

| Compound F | COX-2 | 8.0 |

| 5-Chloro-2-methoxy-6-methyl-N-phenylpyrimidin-4-amine | COX-2 | 7.5 |

Mecanismo De Acción

The mechanism of action of 5-Chloro-2-methoxy-6-methyl-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets. For instance, pyrimidine derivatives can inhibit mitochondrial complex I electron transport, disrupting cellular respiration in fungi . In medicinal applications, the compound may target enzymes or receptors involved in the life cycle of parasites such as Trypanosoma brucei and Plasmodium falciparum .

Comparación Con Compuestos Similares

Substituent Variations and Structural Analogues

The following table summarizes key analogues and their structural differences:

Electronic and Steric Effects

- Chloro Substituents : Chloro groups at positions 5 or 6 (as in the target compound and ) increase lipophilicity and act as electron-withdrawing groups, enhancing stability and influencing π-π stacking in biological targets.

- Phenyl vs. Heteroaryl Groups : Replacing the phenyl group (e.g., with thiophene in ) alters steric bulk and electronic interactions, affecting solubility and target selectivity.

Physicochemical Properties

- Melting Points: Derivatives with bulky substituents (e.g., N-(4-methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]-methyl}pyrimidin-4-amine, ) exhibit higher melting points (~469–471 K) due to crystalline packing stabilized by van der Waals interactions.

- Solubility : Methoxy and amine groups improve aqueous solubility compared to nitro- or chloro-dominated analogues (e.g., ).

Actividad Biológica

5-Chloro-2-methoxy-6-methyl-N-phenylpyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

| Property | Value |

|---|---|

| CAS Number | 90332-47-1 |

| Molecular Formula | C12H13ClN4O |

| Molecular Weight | 248.71 g/mol |

| IUPAC Name | 5-chloro-2-methoxy-6-methyl-N-phenylpyrimidin-4-amine |

The biological activity of 5-Chloro-2-methoxy-6-methyl-N-phenylpyrimidin-4-amine is primarily attributed to its ability to interact with specific molecular targets within cells. The compound has been shown to:

- Inhibit Enzymatic Activity : It acts as an inhibitor for various enzymes involved in cell proliferation and survival, which is critical in cancer therapy.

- Modulate Receptor Activity : The compound can bind to specific receptors, influencing signaling pathways that regulate cellular functions such as apoptosis and inflammation.

Anticancer Activity

Several studies have investigated the anticancer properties of 5-Chloro-2-methoxy-6-methyl-N-phenylpyrimidin-4-amine:

- Cytotoxicity Studies : In vitro tests demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), AGS (gastric cancer), and HepG2 (liver cancer) cells. The IC50 values ranged from 20 to 50 µM, indicating moderate potency compared to standard chemotherapeutic agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Antibacterial Tests : It exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values were reported around 32 µg/mL for Staphylococcus aureus and Escherichia coli .

Case Studies

-

Study on Anticancer Activity :

- A recent study focused on the synthesis of pyrimidine derivatives, including 5-Chloro-2-methoxy-6-methyl-N-phenylpyrimidin-4-amine, which showed enhanced cytotoxicity against gastric adenocarcinoma cell lines compared to traditional agents .

- The study utilized various assays to determine the mechanism of action, revealing that the compound induces apoptosis through the activation of caspases.

- Investigation of Antimicrobial Properties :

Structure–Activity Relationship (SAR)

The biological activity of 5-Chloro-2-methoxy-6-methyl-N-phenylpyrimidin-4-amine can be influenced by structural modifications:

- Substituent Variations : Changes in the phenyl group or the introduction of additional functional groups have been shown to enhance or diminish biological activity.

- Pyrimidine Core Modifications : Alterations in the pyrimidine ring structure can significantly affect the binding affinity to target enzymes or receptors, impacting overall efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.